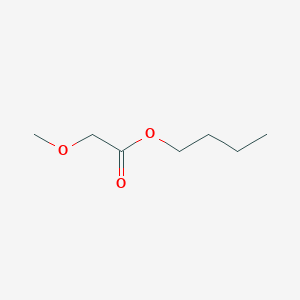

Acetic acid, 2-methoxy-, butyl ester

Numéro de catalogue B3048613

Poids moléculaire: 146.18 g/mol

Clé InChI: IWPATTDMSUYMJV-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06143920

Procedure details

542.5 g (5.0 mol) of methyl chloroacetate are initially introduced and stirred at 25° C. 945.4 g (5.25 mol) of 30% strength sodium methoxide solution are added dropwise in the course of 2.5 h such that a reaction temperature of 65° C. is not exceeded. After the addition, stirring is continued at reflux temperature for a further 3 h. 518.8 g of methanol are then removed from the reaction mixture by distillation. 741.2 g (10 mol) of n-butanol are added to the residue and the mixture is heated under reflux. In the course of this, methanol is removed through a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (398.7 g of distillate). After 6.5 h, the conversion of the methyl methoxyacetate to the n-butyl methoxyacetate is >98%. After cooling, the reaction mixture is filtered off with suction and the residue is washed with 277 g of n-butanol. The liquid phase (filtrate and wash liquid) of 1,132.9 g is fractionated through a 0.5 m long Multifil column. n-Butyl methoxyacetate (548.1 g, yield 75%) is obtained as the main fraction with a purity >99%, a chlorine content of 10 ppm and a water content of <0.05%.

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

Cl[CH2:2][C:3]([O:5][CH3:6])=[O:4].[CH3:7][O-:8].[Na+].C(O)[CH2:11][CH2:12][CH3:13]>>[CH3:7][O:8][CH2:2][C:3]([O:5][CH2:6][CH2:11][CH2:12][CH3:13])=[O:4] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

542.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)OC

|

Step Two

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

741.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 25° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature for a further 3 h

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

518.8 g of methanol are then removed from the reaction mixture by distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In the course of this, methanol is removed through a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (398.7 g of distillate)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture is filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

the residue is washed with 277 g of n-butanol

|

WASH

|

Type

|

WASH

|

|

Details

|

The liquid phase (filtrate and wash liquid) of 1,132.9 g

|

Outcomes

Product

Details

Reaction Time |

6.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCC(=O)OCCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 548.1 g | |

| YIELD: PERCENTYIELD | 75% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |